Benzyl 2-oxo-5-phenylmorpholine-4-carboxylate
Description
Benzyl 2-oxo-5-phenylmorpholine-4-carboxylate is a morpholine-derived compound featuring a benzyl ester group at position 4 and a phenyl substituent at position 5 of the morpholine ring. Its structure integrates a six-membered morpholine ring with a lactam (2-oxo) group, which influences its electronic properties and reactivity.
Properties
IUPAC Name |
benzyl 2-oxo-5-phenylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17-11-19(16(13-22-17)15-9-5-2-6-10-15)18(21)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFZWUXPOOQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Opening Alkylation of Morpholin-3-one
The morpholinone core is frequently synthesized via N-alkylation of morpholin-3-one precursors. A representative protocol involves treating morpholin-3-one with benzyl bromide under basic conditions:
Procedure :
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Morpholin-3-one (10 mmol) is dissolved in anhydrous DMF (30 mL) at 0°C.
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Sodium hydride (60% dispersion, 1.2 eq) is added slowly under nitrogen.
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Benzyl bromide (2 eq) is introduced dropwise, followed by stirring at room temperature for 16 hours.
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The reaction is quenched with brine, extracted with ethyl acetate, and purified via flash chromatography (40% acetone/pentane).
Yield : 100% (1.88 g) as a colorless oil.
Key Characterization :
This method benefits from high atom economy but requires strict anhydrous conditions to prevent hydrolysis of the morpholinone ring.
Mitsunobu Reaction for Stereocontrol
Benzyl Esterification and Functionalization
Direct Benzylation of Morpholine-4-Carboxylic Acid
The target compound’s benzyl ester is typically introduced via carbodiimide-mediated coupling:
Procedure :
-
Morpholine-4-carboxylic acid (1 eq) is activated with EDC·HCl (1.5 eq) and HOBt (1 eq) in DCM.
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Benzyl alcohol (1.2 eq) is added, and the mixture is stirred for 12 hours.
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Purification by silica gel chromatography (ethyl acetate/hexane) affords the ester.
Yield : 85–90%.
Characterization :
Alternative Routes via Ullmann Coupling
Palladium-Catalyzed Arylation
Aryl groups at C-5 can be introduced using Ullmann coupling, as demonstrated in rivaroxaban syntheses:
Procedure :
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4-Bromo-3-morpholinone (1 eq) is reacted with phenylboronic acid (1.5 eq).
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Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in dioxane/water (3:1) at 80°C for 24 hours.
Yield : 70–75%.
Limitation : Requires costly palladium catalysts and inert atmosphere.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Ring-Opening | 100 | >95% | Moderate | Excellent |
| Mitsunobu | 76 | 90% | High | Moderate |
| Ullmann Coupling | 70 | 88% | Low | Poor |
Key Findings :
-
The ring-opening method offers superior yield and scalability but requires careful handling of NaH.
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Mitsunobu routes provide excellent stereoselectivity but involve multi-step sequences.
Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxo-5-phenylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted morpholine derivatives.
Scientific Research Applications
Industrial Production Techniques
In an industrial context, optimizing reaction conditions for high yield and purity is crucial. Continuous flow reactors can enhance control over parameters like temperature and pressure, while purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Scientific Research Applications
1. Medicinal Chemistry
Benzyl 2-oxo-5-phenylmorpholine-4-carboxylate serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural similarities with other bioactive compounds suggest potential applications in drug development aimed at treating various diseases .
2. Biological Studies
Research indicates that this compound exhibits notable biological activities, including enzyme inhibition and interactions with various biological targets. It has been studied for its potential anti-inflammatory and analgesic properties, similar to other morpholine derivatives .
3. Anticancer Research
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, derivatives of related compounds have shown promising results against various cancer cell lines, indicating that modifications to the structure could enhance efficacy .
Case Studies
Mechanism of Action
The mechanism of action of Benzyl 2-oxo-5-phenylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific functional groups involved. The pathways affected by the compound can include metabolic processes, signal transduction, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with Benzyl 2-oxo-5-phenylmorpholine-4-carboxylate, as identified through similarity indices and functional group analysis:
Functional Group Analysis
- Benzyl Ester vs. Ester derivatives are often prodrugs, hydrolyzing to active acids in vivo .
- Ring System Variations : Ethyl 5-Methoxy-4-oxo-naphthalene-2-carboxylate (CAS 5527-76-4) substitutes the morpholine ring with a naphthalene system, increasing aromaticity and conjugation, which may enhance UV absorption but reduce ring flexibility .
- Stereochemistry : The (R) and (S) isomers (CAS 106973-36-8/37-9) highlight the role of chirality in bioactivity. Enantiomers may exhibit divergent binding affinities or metabolic pathways .
Biological Activity
Benzyl 2-oxo-5-phenylmorpholine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a morpholine core with a phenyl group and a carboxylate moiety, characterized by the following molecular formula:
- Molecular Formula : C_{16}H_{17}N_{1}O_{3}
- Molecular Weight : Approximately 311.3 g/mol
The compound possesses a chiral center, which may lead to variations in biological activity between its enantiomers, making it particularly interesting for stereochemical studies in drug development.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, suggesting its potential as a therapeutic agent. For instance, molecular docking studies have indicated strong binding affinities to various enzyme targets, which are critical for understanding its mechanism of action .
- Anticancer Properties : Similar morpholine derivatives have demonstrated anticancer properties. This compound may exhibit similar effects, potentially acting as an apoptosis inducer in cancer cell lines. Preliminary findings suggest that it could enhance p53 expression levels and promote caspase activation, leading to programmed cell death .
- Anti-inflammatory Effects : The structure of this compound suggests potential anti-inflammatory properties. Compounds with similar morpholine structures have been reported to possess analgesic and anti-inflammatory activities, indicating that this compound may also offer these therapeutic benefits .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with structurally related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate | 220077-24-7 | Contains tert-butyl group; used as a chiral building block |
| Piperidine derivatives | Various | Known for diverse biological activities; often used in drug development |
| N-benzoyl derivatives | Various | Notable for roles in enzyme inhibition and pharmacological applications |
This compound is distinct due to its combination of functional groups and stereochemical diversity, which may influence its biological activity compared to these similar compounds .
Case Studies and Research Findings
Several case studies have explored the biological activity of morpholine derivatives, providing insights into their pharmacological potential:
- Cytotoxicity Studies : Research has demonstrated that morpholine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies indicated that certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : Investigations into the mechanism of action reveal that these compounds often interact with cellular receptors or enzymes, altering their function and leading to apoptosis in cancer cells. This interaction is crucial for developing targeted therapies based on this compound .
- Pharmacological Applications : The potential applications of this compound extend beyond oncology. Its structural features suggest possible uses in treating inflammatory diseases and as an antimicrobial agent, highlighting the versatility of morpholine derivatives in pharmacology .
Q & A
Q. What synthetic strategies are recommended for preparing Benzyl 2-oxo-5-phenylmorpholine-4-carboxylate with high yield and purity?
The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted amines with carbonyl derivatives, followed by benzyl ester protection. Key factors include:
- Solvent selection : Ethanol or methanol under reflux conditions enhances reaction efficiency .
- Catalysts : Palladium or copper catalysts improve regioselectivity in heterocycle formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the product .
Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure of this compound?
- ¹H/¹³C NMR : Focus on characteristic peaks for the morpholine ring (δ 3.5–4.5 ppm for N-CH₂ groups) and benzyl ester (δ 5.1–5.3 ppm for CH₂Ph).
- IR : Confirm the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ for both the morpholine-2-oxo and ester groups .
- HSQC/HMBC : Resolve ambiguities in proton-carbon connectivity, especially in crowded regions .
Q. What crystallization techniques are suitable for obtaining high-quality single crystals for X-ray diffraction?
- Solvent diffusion : Use a 1:1 mixture of dichloromethane and hexane for slow evaporation.
- Temperature control : Gradual cooling from 40°C to 4°C minimizes lattice defects.
- Data collection : Employ SHELX software for structure refinement, ensuring R-factors < 0.05 .
Advanced Research Questions
Q. How can conformational analysis of the morpholine ring be performed using computational and experimental methods?
- X-ray crystallography : Determine ring puckering parameters (Cremer-Pople coordinates) to quantify non-planarity .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to assess steric/electronic effects .
- Dynamic NMR : Detect pseudorotation barriers in solution-phase studies .
Q. What experimental approaches resolve contradictions between spectroscopic data and computational predictions?
- Tautomerism analysis : Use variable-temperature NMR to identify equilibrium states of keto-enol forms.
- Crystal packing effects : Compare solid-state (X-ray) and solution (NMR) data to distinguish intrinsic vs. environmental influences .
- Isotopic labeling : Confirm hydrogen-bonding networks via deuterium exchange experiments .
Q. How can polymorphism in this compound be systematically studied?
- Screening : Use high-throughput crystallization with 10+ solvent systems (e.g., DMSO, THF, acetone).
- Thermal analysis : DSC/TGA identifies phase transitions and stability ranges.
- Powder XRD : Compare diffraction patterns to validate polymorphic forms .
Q. What strategies mitigate racemization during synthesis of stereoisomers in this compound class?
- Chiral auxiliaries : Introduce tert-butyl or menthol groups to stabilize intermediates .
- Asymmetric catalysis : Use Evans’ oxazaborolidines or Sharpless epoxidation for enantiocontrol.
- HPLC monitoring : Chiral columns (e.g., Chiralpak AD-H) track enantiomeric excess during synthesis .
Methodological Challenges
Q. How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways?
- Quenching experiments : Halt reactions at 50% conversion and isolate intermediates via flash chromatography.
- In-situ FTIR : Monitor carbonyl shifts to detect transient species.
- Mass spectrometry : HRMS (ESI-TOF) identifies ionic intermediates .
Q. What computational tools are best suited for predicting biological activity of derivatives?
- Docking simulations : AutoDock Vina screens against target proteins (e.g., kinases, GPCRs).
- QSAR models : Train datasets using MOE or Schrödinger to correlate substituents with activity .
- ADMET prediction : SwissADME evaluates pharmacokinetic properties .
Q. How should researchers address discrepancies in reported melting points or solubility data?
- Reproducibility protocols : Standardize heating rates (2°C/min) and solvent purity (HPLC-grade).
- Hansen solubility parameters : Calculate δ values to rationalize solvent compatibility.
- Interlaboratory validation : Collaborate to establish consensus data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
